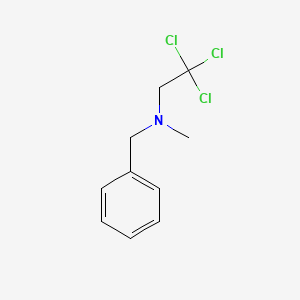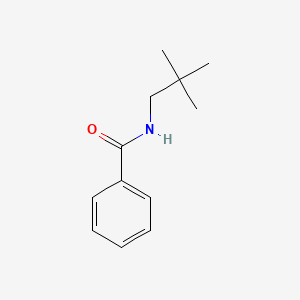
Benzamide, N-(2,2-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2,2-dimethylpropyl)-: is an organic compound with the molecular formula C13H19NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing benzamide derivatives involves the direct condensation of benzoic acids and amines.
Industrial Production Methods: Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines. These methods are optimized for large-scale production and may use various catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction of benzamide derivatives can lead to the formation of amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for benzamide derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Lewis acids, such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzamide derivatives are used as intermediates in the synthesis of various organic compounds. They are also studied for their potential as catalysts in organic reactions.
Biology: In biological research, benzamide derivatives are investigated for their potential as enzyme inhibitors. They are particularly of interest in the study of proteases and other enzymes.
Medicine: Benzamide derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are explored for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, resins, and other materials. They are also utilized as stabilizers and additives in various chemical processes .
Mechanism of Action
The mechanism of action of benzamide, N-(2,2-dimethylpropyl)-, involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-methylbenzamide: A derivative where the amide nitrogen is substituted with a methyl group.
N-ethylbenzamide: A derivative where the amide nitrogen is substituted with an ethyl group.
Uniqueness: Benzamide, N-(2,2-dimethylpropyl)-, is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
54449-47-7 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)benzamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)9-13-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
InChI Key |
LOUHMPDGWQWGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


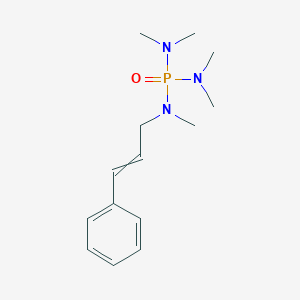
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
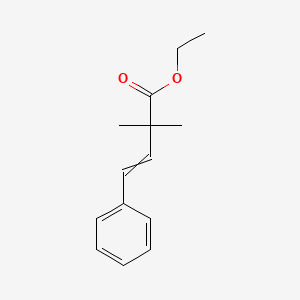

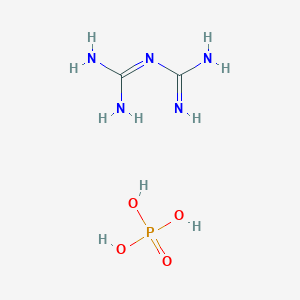
![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)

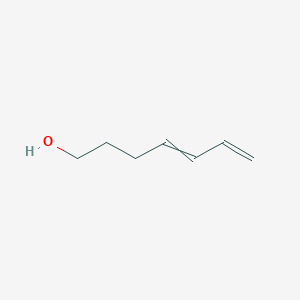
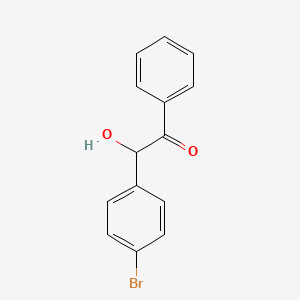

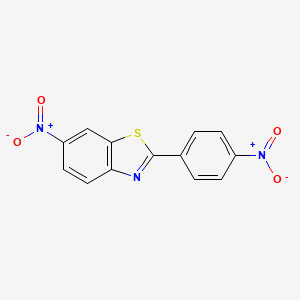
![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)
